5-Bromo-2-fluoro-3-hydroxyaniline
Description
Properties
IUPAC Name |
3-amino-5-bromo-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUMLOPEIYAGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that 5-Bromo-2-fluoro-3-hydroxyaniline exhibits potential anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit specific enzymes associated with cancer progression, suggesting its utility as a lead compound in drug development. For instance, compounds derived from this structure have demonstrated efficacy against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cells, by reducing cell viability and inducing apoptosis.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms enhances antimicrobial efficacy, making these derivatives promising candidates for developing new antimicrobial agents.
Synthesis of Pharmaceuticals
This compound serves as an important intermediate in synthesizing various pharmaceuticals. Its functional groups facilitate nucleophilic substitutions and coupling reactions essential for pharmaceutical synthesis. For example, it can be modified to create more complex molecules with enhanced therapeutic profiles.
Material Science Applications
Polymer Synthesis
The compound's unique structure allows for its incorporation into polymer chains, leading to the development of new materials with tailored properties for applications in electronics or coatings. Its reactive functional groups can enhance material performance in various applications.
Functional Materials Development
Research has explored synthesizing functional materials that exhibit desirable characteristics such as conductivity or thermal stability by incorporating halogenated anilines into polymer matrices. This approach can lead to improved performance in electronic devices or protective coatings.
Biological Interactions
Studies on the interactions of this compound with biological systems have revealed potential pathways for drug development. It has been shown to interact with specific receptors and enzymes, indicating its role in modulating biological pathways relevant to therapeutic applications.
Case Studies
Several studies have focused on synthesizing and evaluating derivatives based on this compound:
- Antimicrobial Studies : Derivatives showed varying degrees of antimicrobial activity against different bacterial strains, highlighting the importance of halogen atoms in enhancing efficacy.
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed significant cytotoxicity for certain derivatives, indicating their potential as anticancer agents.
- Enzyme Interaction Studies : Investigations into enzyme inhibition demonstrated that this compound could modulate key enzymes involved in inflammation, suggesting potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Withdrawing Groups : The fluorine and bromine atoms in 5-Bromo-2-fluoro-3-hydroxyaniline reduce electron density on the aromatic ring, making it less reactive toward electrophilic substitution compared to methyl-substituted analogs (e.g., 5-Bromo-2-fluoro-4-methylaniline) .
- Hydroxyl vs. Methoxy/Ethoxy Groups : The hydroxyl group at position 3 increases polarity and hydrogen-bonding capacity, which may enhance aqueous solubility relative to methoxy (OCH₃) or ethoxy (OCH₂CH₃) derivatives (e.g., 5-Bromo-3-fluoro-2-methoxyaniline) .
Physicochemical Properties
- Solubility : The hydroxyl group in this compound likely enhances water solubility compared to halogenated analogs lacking polar groups (e.g., 5-Bromo-2-chloro-3-methylaniline) .
Q & A
Q. Q1. What are the recommended analytical techniques for verifying the purity and structure of 5-Bromo-2-fluoro-3-hydroxyaniline?
A1. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as suppliers often use ">95.0%(HLC)" as a standard metric for related brominated aniline derivatives . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. Ensure solvent compatibility (e.g., deuterated DMSO for hydroxy groups) and compare spectral data with analogs like 3-Bromo-5-chloro-2-fluoroaniline, where fluorine’s deshielding effects and bromine’s isotopic patterns aid assignment .
Q. Q2. How should researchers handle and store this compound to maintain stability?
A2. Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen), as recommended for bromo-fluoroanilines like 5-Bromo-2-fluorophenylacetic acid . The hydroxyl group increases sensitivity to oxidation; thus, desiccants (e.g., silica gel) and periodic purity checks via thin-layer chromatography (TLC) are advised. Avoid prolonged exposure to moisture or acidic/basic conditions to prevent hydrolysis of the amine or hydroxyl groups .
Intermediate Research Questions
Q. Q3. What synthetic routes are feasible for introducing the hydroxyl group at the 3-position of bromo-fluoroaniline scaffolds?
A3. Two approaches are viable:
- Directed ortho-Metalation (DoM): Use a directing group (e.g., methoxy in 5-Bromo-2-methoxyphenol) to install hydroxyl via demethylation (BBr₃ or HBr/AcOH). Optimize stoichiometry to avoid over-bromination or fluorination loss .
- Electrophilic Aromatic Substitution (EAS): Nitration followed by reduction (e.g., H₂/Pd-C) to introduce an amine, then oxidation (e.g., H₂O₂/Fe²⁺) to hydroxyl. Monitor competing halogen displacement using kinetic studies .
Q. Q4. How can researchers address competing side reactions during the synthesis of this compound?
A4. Common issues include:
- Debromination: Use mild reagents (e.g., CuBr₂ instead of HBr) and low temperatures to preserve the bromine substituent.
- Fluorine Displacement: Avoid strong nucleophiles (e.g., OH⁻) in polar aprotic solvents. Test reaction progress via ¹⁹F NMR to detect fluorine loss .
- Oxidation of Amine: Protect the amine with acetyl groups during hydroxylation steps, followed by acidic deprotection .
Advanced Research Questions
Q. Q5. How can regioselectivity challenges in modifying this compound be resolved for functionalization at the 4-position?
A5. The electron-withdrawing effects of Br, F, and OH direct electrophiles to the para position (C4). For cross-coupling (e.g., Suzuki-Miyaura), use Pd catalysts with bulky ligands (SPhos/XPhos) to enhance selectivity. Pre-activate the boronic ester partner (e.g., 6-Bromo-2-fluoro-3-methoxyphenylboronic acid protocols) to minimize homo-coupling . Validate regiochemistry via NOESY or X-ray crystallography of intermediates .
Q. Q6. How should researchers interpret contradictory spectral data (e.g., NMR shifts) for this compound derivatives?
A6. Contradictions often arise from:
- Solvent Effects: Compare DMSO-d₆ vs. CDCl₃ spectra; hydroxyl protons may appear broad or absent in CDCl₃ due to hydrogen bonding.
- Dynamic Exchange: Use variable-temperature NMR to resolve overlapping peaks caused by rotamers or tautomers.
- Impurity Artifacts: Cross-check with HRMS to rule out halogen exchange (e.g., Br ↔ Cl) or oxidation byproducts. Reference analogs like 5-Bromo-4-methoxythiophene-3-carboxylic acid for shift trends .
Data Analysis and Validation
Q. Q7. What strategies ensure reproducibility in quantifying this compound in complex reaction mixtures?
A7. Employ internal standards (e.g., deuterated anilines) in LC-MS to normalize retention time shifts. For UV quantification, use molar absorptivity (ε) calculated from purified samples at λ_max (~280 nm for bromoaromatics). Validate against orthogonal methods like ion chromatography for halide content .
Q. Q8. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?
A8. Discrepancies may stem from polymorphs or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Compare with structurally similar compounds (e.g., 5-Bromo-2-iodopyridine, mp 112–113°C) and document crystallization conditions (solvent, cooling rate) .
Safety and Hazard Mitigation
Q. Q9. What are the key safety protocols for handling this compound?
A9. Follow guidelines for bromo-fluoroanilines:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing/reacting.
- Spill Management: Neutralize with activated carbon or vermiculite; avoid aqueous washes to prevent toxic vapor release (HBr/HF).
- Waste Disposal: Segregate halogenated waste and incinerate at >1,000°C to prevent dioxin formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
